molecular formula C10H12N2O2S2 B14001736 5-(Dimethylthiocarbamoylsulfanylmethyl)pyridine-2-carboxylic acid CAS No. 39977-50-9

5-(Dimethylthiocarbamoylsulfanylmethyl)pyridine-2-carboxylic acid

Cat. No.: B14001736
CAS No.: 39977-50-9
M. Wt: 256.3 g/mol
InChI Key: KVFGVUZDZZQEKC-UHFFFAOYSA-N
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Description

5-(Dimethylthiocarbamoylsulfanylmethyl)pyridine-2-carboxylic acid is a complex organic compound with the molecular formula C10H12N2O2S2. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a dimethylthiocarbamoylsulfanylmethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylthiocarbamoylsulfanylmethyl)pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of pyridine-2-carboxylic acid with dimethylthiocarbamoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with a sulfur source to introduce the sulfanylmethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylthiocarbamoylsulfanylmethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the dimethylthiocarbamoylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated pyridine derivatives.

Scientific Research Applications

5-(Dimethylthiocarbamoylsulfanylmethyl)pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Dimethylthiocarbamoylsulfanylmethyl)pyridine-2-carboxylic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: A pyridinecarboxylic acid with a similar structure but lacking the dimethylthiocarbamoylsulfanylmethyl group.

    Nicotinic acid (Niacin): Another pyridinecarboxylic acid, known for its role as a vitamin (B3).

    Isonicotinic acid: A structural isomer of nicotinic acid.

Uniqueness

5-(Dimethylthiocarbamoylsulfanylmethyl)pyridine-2-carboxylic acid is unique due to the presence of the dimethylthiocarbamoylsulfanylmethyl group, which imparts distinct chemical properties and reactivity compared to other pyridinecarboxylic acids .

Properties

CAS No.

39977-50-9

Molecular Formula

C10H12N2O2S2

Molecular Weight

256.3 g/mol

IUPAC Name

5-(dimethylcarbamothioylsulfanylmethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C10H12N2O2S2/c1-12(2)10(15)16-6-7-3-4-8(9(13)14)11-5-7/h3-5H,6H2,1-2H3,(H,13,14)

InChI Key

KVFGVUZDZZQEKC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)SCC1=CN=C(C=C1)C(=O)O

Origin of Product

United States

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